An In-Depth Technical Guide to 3,4-Dibromo-Mal-PEG8-Boc: Structure, Properties, and Applications in Drug Development
An In-Depth Technical Guide to 3,4-Dibromo-Mal-PEG8-Boc: Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of 3,4-Dibromo-Mal-PEG8-Boc, a heterobifunctional linker critical in the development of advanced bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Concepts: Chemical Structure and Properties
3,4-Dibromo-Mal-PEG8-Boc is a versatile chemical tool composed of three key functional domains: a dibromomaleimide group, an eight-unit polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected terminal group. This modular design allows for a sequential and controlled approach to the synthesis of complex biomolecules.
The dibromomaleimide moiety serves as a thiol-reactive handle. Each of the two bromine atoms can be substituted by a thiol group, such as those found in the cysteine residues of proteins, to form stable thioether bonds. This dual reactivity allows for the cross-linking of two thiol groups, a feature particularly useful in stabilizing antibody structures in ADCs.
The PEG8 linker is a hydrophilic spacer that enhances the aqueous solubility and improves the pharmacokinetic properties of the resulting conjugate. The flexibility and length of the PEG chain can be crucial for optimizing the distance between the two conjugated molecules, which is a critical factor for the efficacy of PROTACs.
The terminal group is protected by a tert-butyloxycarbonyl (Boc) group . This protecting group can be removed under acidic conditions to reveal a reactive functional group, typically an amine or a carboxylic acid, which can then be used for conjugation to another molecule of interest, such as a cytotoxic drug or an E3 ligase ligand.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | tert-butyl 1-(3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oate | [1] |
| Molecular Formula | C27H45Br2NO12 | [1] |
| Molecular Weight | 735.45 g/mol | [1] |
| CAS Number | 2055198-02-0 | [1] |
| Appearance | Solid Powder | [1] |
| Purity | ≥98% | [1] |
| Storage Conditions | Dry, dark, and at -20°C for long-term storage | [1][2][3] |
| Solubility | Soluble in DMSO, DCM, and DMF | [3] |
Applications in Drug Development
The unique trifunctional nature of 3,4-Dibromo-Mal-PEG8-Boc makes it a valuable asset in the field of targeted therapeutics.
Antibody-Drug Conjugates (ADCs)
In the construction of ADCs, the dibromomaleimide group can react with the thiol groups of cysteine residues that are made available by the reduction of interchain disulfide bonds in a monoclonal antibody. This results in a homogeneous ADC with a drug-to-antibody ratio (DAR) of four. The Boc-protected end of the linker is first deprotected and then conjugated to a cytotoxic payload. This site-specific conjugation leads to ADCs with improved homogeneity, pharmacokinetics, and a wider therapeutic window compared to conventionally prepared ADCs.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. 3,4-Dibromo-Mal-PEG8-Boc can serve as the central linker connecting the target protein binder and the E3 ligase ligand. The PEG8 chain provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation. The hydrophilic nature of the PEG linker can also improve the overall solubility and cell permeability of the PROTAC molecule.[4][5]
Experimental Protocols
General Protocol for ADC Synthesis using a Dibromomaleimide-PEG Linker
This protocol describes the steps for conjugating a cytotoxic drug to an antibody using a dibromomaleimide-PEG linker.
-
Antibody Reduction:
-
Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
Add a reducing agent, such as TCEP (tris(2-carboxyethyl)phosphine), to the antibody solution to reduce the interchain disulfide bonds. The molar ratio of TCEP to antibody needs to be optimized to achieve the desired degree of reduction.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Remove the excess reducing agent using a desalting column.
-
-
Drug-Linker Conjugation:
-
The Boc-protected end of the 3,4-Dibromo-Mal-PEG8-Boc linker is first deprotected under acidic conditions (e.g., using trifluoroacetic acid in dichloromethane).
-
The deprotected linker is then conjugated to the cytotoxic drug, which typically has a reactive handle like a carboxylic acid or an amine. Standard coupling chemistries, such as those involving EDC/NHS or HATU/DIPEA, are used for this step.
-
The resulting drug-linker conjugate is purified, often by reverse-phase HPLC.
-
-
Conjugation of Drug-Linker to Antibody:
-
The purified drug-linker, now containing the dibromomaleimide group, is added to the reduced antibody solution.
-
The reaction is typically carried out at room temperature for 1-2 hours.
-
The reaction is quenched by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to cap any unreacted dibromomaleimide groups.
-
-
Purification and Characterization of the ADC:
-
The resulting ADC is purified using methods like size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated drug-linker and other impurities.
-
The final ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and aggregation state. Techniques such as UV-Vis spectroscopy, mass spectrometry, and SEC-HPLC are commonly employed.[6]
-
General Protocol for PROTAC Synthesis using a PEG8 Linker
This protocol outlines the general steps for synthesizing a PROTAC using a PEG8 linker with terminal functional groups for conjugation.
-
Synthesis of Linker-Ligand 1 Conjugate:
-
One of the ligands (either for the target protein or the E3 ligase) is conjugated to one end of the bifunctional PEG8 linker.
-
For instance, if the linker has a carboxylic acid group and the ligand has an amine, standard amide coupling chemistry (e.g., using HATU and DIPEA in DMF) is employed.[7]
-
The reaction progress is monitored by LC-MS.
-
The resulting linker-ligand conjugate is purified by preparative HPLC.
-
-
Synthesis of the Final PROTAC:
-
The purified linker-ligand 1 conjugate is then reacted with the second ligand.
-
The choice of coupling chemistry depends on the functional groups present on the linker and the second ligand. For example, if the linker now has an azide (B81097) group and the second ligand has an alkyne, a "click chemistry" reaction can be used.[8]
-
The final PROTAC molecule is purified using reverse-phase preparative HPLC.
-
-
Characterization of the PROTAC:
-
The identity and purity of the final PROTAC are confirmed using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.[7]
-
Visualizations
PROTAC-Mediated Protein Degradation Workflow
The following diagram illustrates the general workflow for the design and evaluation of a PROTAC.
Caption: A typical workflow for the design and evaluation of PROTACs.
Logical Relationship in ADC Synthesis
This diagram shows the logical steps involved in the synthesis of an Antibody-Drug Conjugate using a dibromomaleimide linker.
Caption: Logical workflow for ADC synthesis with a dibromomaleimide linker.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 3,4-Dibromo-Mal-PEG8-Amine TFA salt | BroadPharm [broadpharm.com]
- 3. 3,4-Dibromo-Mal-PEG8-acid | BroadPharm [broadpharm.com]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
